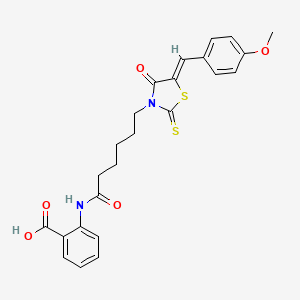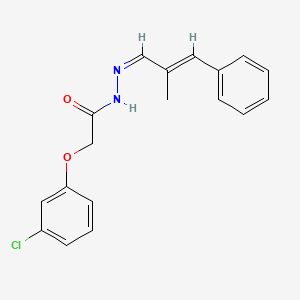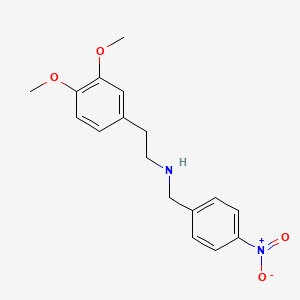![molecular formula C17H19N3O2 B3865620 N-[(Z)-(2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B3865620.png)
N-[(Z)-(2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide
Overview
Description
N-[(Z)-(2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a methoxyphenyl group, a methylideneamino group, and a methylanilino group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide typically involves the reaction of 2-methoxybenzaldehyde with 4-methylaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, industrial methods may include advanced purification techniques such as chromatography and distillation to ensure high purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(Z)-(2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(Z)-(2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide
- N-[(Z)-(2-methoxyphenyl)methylideneamino]propionamide
- N-[(Z)-(2-methoxyphenyl)methylideneamino]butyramide
Uniqueness
N-[(Z)-(2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxyphenyl and methylanilino groups contribute to its versatility in various chemical reactions and biological activities.
Properties
IUPAC Name |
N-[(Z)-(2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-7-9-15(10-8-13)18-12-17(21)20-19-11-14-5-3-4-6-16(14)22-2/h3-11,18H,12H2,1-2H3,(H,20,21)/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYKIYHBZACJTD-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3865538.png)
![2-[(4-methylphenyl)amino]-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide](/img/structure/B3865552.png)
![4-chloro-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]benzohydrazide](/img/structure/B3865554.png)

![[(Z)-(4-fluorophenyl)methylideneamino] N-phenylcarbamate](/img/structure/B3865577.png)
![N-(4-fluorophenyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865578.png)
![4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3865583.png)

![6-[2-(4-Chlorophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B3865595.png)

amino]-4-oxo-2-butenoic acid](/img/structure/B3865597.png)

![N,N'-bis[(E)-(3-phenoxyphenyl)methylideneamino]nonanediamide](/img/structure/B3865605.png)
![ethyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865623.png)
